An In-depth Technical Guide to 2,3,5-Trimethacarb-d3: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,5-Trimethacarb-d3: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,5-Trimethacarb-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into accessible formats and outlines detailed experimental protocols.
Core Chemical Properties
2,3,5-Trimethacarb-d3 is the deuterium-labeled form of 2,3,5-Trimethacarb, a carbamate insecticide.[1] The incorporation of deuterium isotopes makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1]
The fundamental chemical and physical properties of 2,3,5-Trimethacarb-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate | PubChem[2] |
| Molecular Formula | C₁₁H₁₂D₃NO₂ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 196.26 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |
| Exact Mass | 196.129108959 Da | PubChem[2] |
| CAS Number | 12407-86-2 | Benchchem[4] |
| Physical Description | Brown crystalline solid (unlabeled form) | ChemicalBook[5], PubChem[6] |
| XLogP3 | 2.5 | PubChem[2] |
| Polar Surface Area | 38.3 Ų | PubChem[2] |
| Synonyms | HY-144173S, CS-0378253 | PubChem[2] |
Chemical Structure
2,3,5-Trimethacarb-d3 is a carbamate ester.[5] Its structure consists of a 2,3,5-trimethylphenol group linked to an N-methylcarbamoyl group.[5][6] The key feature of this isotopically labeled molecule is the presence of three deuterium atoms on the N-methyl group, which replaces the standard protium atoms. This specific labeling is crucial for its use as an internal standard.[7]
The unlabeled compound, 2,3,5-Trimethacarb, is a major component of the insecticide Landrin.[4][5] It is often found in commercial formulations, such as BROOT, as a mixture with its 3,4,5-isomer.[4][8]
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and application of 2,3,5-Trimethacarb-d3 in research settings.
The synthesis of 2,3,5-Trimethacarb-d3 is most directly achieved through a de novo approach using deuterated building blocks to ensure precise labeling.[7]
Objective: To synthesize 2,3,5-Trimethacarb-d3 with deuterium labels on the N-methyl group.
Methodology:
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Generation of Deuterated Methyl Isocyanate (CD₃NCO): The primary precursor is trideuteromethylamine (CD₃NH₂). This is reacted with phosgene (COCl₂) or a phosgene equivalent in an inert solvent to produce deuterated methyl isocyanate. This step is critical as it introduces the deuterium label into the reactive moiety.[7]
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Carbamoylation Reaction: The resulting deuterated methyl isocyanate (CD₃NCO) is then reacted with 2,3,5-trimethylphenol. This reaction is typically carried out in the presence of a suitable catalyst, such as a tertiary amine, in an aprotic solvent.
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Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to isolate the final 2,3,5-Trimethacarb-d3 compound with high purity.
A combination of spectroscopic techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized 2,3,5-Trimethacarb-d3.[7]
Objective: To verify the chemical structure and confirm the position and incorporation of deuterium.
Methodologies:
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Mass Spectrometry (MS):
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Protocol: The sample is introduced into a mass spectrometer (e.g., LC-MS or GC-MS).
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Expected Observation: A molecular ion peak corresponding to the mass-to-charge ratio (m/z) of C₁₁H₁₂D₃NO₂ is expected, confirming the correct molecular weight and the incorporation of three deuterium atoms. Isotopic distribution analysis is used to determine the isotopic purity.[7]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR):
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Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed.
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Expected Observation: A significant reduction or complete absence of the signal corresponding to the N-methyl protons confirms the successful deuteration at this position. The remaining signals for the aromatic and other methyl protons should be present with appropriate integrations.[7]
-
-
Deuterium Nuclear Magnetic Resonance (²H NMR):
-
Protocol: A deuterium NMR spectrum is acquired.
-
Expected Observation: A signal at the chemical shift corresponding to the N-CD₃ group provides direct evidence of deuterium at the intended position.[7]
-
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
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Protocol: A ¹³C NMR spectrum is acquired.
-
Expected Observation: The carbon atom of the N-CD₃ group will appear as a characteristic triplet due to coupling with the three deuterium atoms (spin I=1). This further confirms the location of the deuterium label.[7]
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This protocol, adapted from an EPA method for the unlabeled isomers, details the extraction and quantification of trimethacarb from soil samples using gas chromatography (GC).[8] 2,3,5-Trimethacarb-d3 would serve as an ideal internal standard in this type of assay.
Objective: To quantify 2,3,5-Trimethacarb residues in soil.
Methodology:
-
Extraction:
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A 50-gram soil sample is extracted with a mixture of acetone, water, and phosphoric acid (700 mL : 300 mL : 5 mL).[8]
-
-
Filtration and Partitioning:
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The extract is filtered. The acetone is then removed from the filtrate via evaporation.
-
The remaining aqueous solution is partitioned with dichloromethane to transfer the trimethacarb residues into the organic phase.[8]
-
-
Gas Chromatography (GC) Analysis:
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Instrument: A gas chromatograph equipped with a suitable detector (e.g., Nitrogen-Phosphorus Detector or Mass Spectrometer).
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Column and Conditions: A capillary column is used. The method specifies operating in splitless mode, as normal GC packings can promote decomposition.[8]
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Quantification: The concentration of 2,3,5-Trimethacarb is determined by comparing its peak area to that of a known standard. Under specific conditions, the retention time for the 2,3,5-isomer is approximately 1.8 minutes.[8]
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Visualized Workflow
The following diagram illustrates the logical workflow for the analytical characterization of synthesized 2,3,5-Trimethacarb-d3.
Caption: Workflow for the synthesis and analytical confirmation of 2,3,5-Trimethacarb-d3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,3,5-Trimethacarb-d3 | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3,5-Trimethacarb-d3 | 12407-86-2 | Benchchem [benchchem.com]
- 5. 2,3,5-TRIMETHACARB | 2655-15-4 [chemicalbook.com]
- 6. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,5-Trimethacarb-d3 | Benchchem [benchchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
